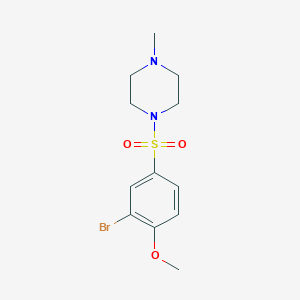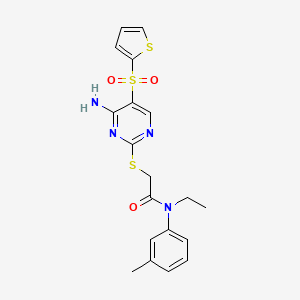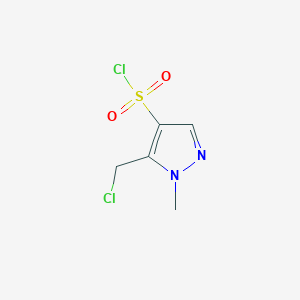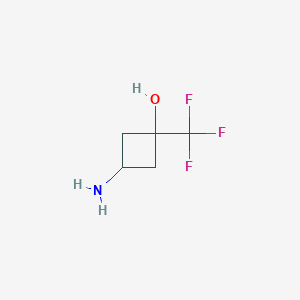
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antioxidant Activities
Studies on bromophenol derivatives, structurally similar to "1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine," isolated from the red alga Rhodomela confervoides, have indicated that these compounds possess significant antioxidant activities. These derivatives were evaluated for their free radical scavenging activity against DPPH and ABTS radicals, showing potent activities stronger than or comparable to positive controls such as butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that compounds structurally related to "1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine" could be excellent sources of natural antioxidants, potentially useful in preventing oxidative deterioration of food and in therapeutic contexts for diseases associated with oxidative stress (Li et al., 2011).
Photodynamic Therapy for Cancer Treatment
In another study, a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base was synthesized. This compound, bearing structural similarities to "1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine," exhibited high singlet oxygen quantum yield and good fluorescence properties, making it a promising candidate for photodynamic therapy (PDT) applications in cancer treatment. Its notable photophysical and photochemical properties, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, are essential for Type II PDT mechanisms, highlighting its potential as an effective Type II photosensitizer for cancer therapy (Pişkin et al., 2020).
Synthesis and Characterization of Bioactive Compounds
Further research into Schiff base compounds, including N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, a compound with structural elements similar to "1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine," has revealed their potential in various biological activities. These compounds have been synthesized and characterized, showing remarkable activities in antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. They also demonstrated significant interaction with SS-DNA, indicating their potential for therapeutic applications and as tools in molecular biology (Sirajuddin et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c1-14-5-7-15(8-6-14)19(16,17)10-3-4-12(18-2)11(13)9-10/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWORNNVFFIGUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-1-(4-methylbenzyl)-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2661668.png)

![2-[(3-cyano-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2661671.png)

![3-chloro-4-[(2-ethyl-2H-1,2,3-triazol-4-yl)methoxy]benzaldehyde](/img/structure/B2661675.png)
![({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2661676.png)
![4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2661682.png)



![2-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2661687.png)
![(4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone](/img/structure/B2661688.png)
![1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine;2,2,2-trifluoroacetic acid](/img/structure/B2661689.png)